molecular formula C21H14Cl2N2O4 B6002333 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid

3,4-bis[(4-chlorobenzoyl)amino]benzoic acid

Cat. No.: B6002333
M. Wt: 429.2 g/mol
InChI Key: SFOCFZFXOIQRRL-UHFFFAOYSA-N
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Description

3,4-bis[(4-chlorobenzoyl)amino]benzoic acid is a complex organic compound characterized by the presence of two 4-chlorobenzoyl groups attached to an amino-substituted benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid typically involves the reaction of 3,4-diaminobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-bis[(4-chlorobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-bis[(4-chlorobenzoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzoyl)benzoic acid
  • 4-chlorobenzoic acid
  • 3-(Dichloroiodo)benzoic acid

Uniqueness

3,4-bis[(4-chlorobenzoyl)amino]benzoic acid is unique due to its dual 4-chlorobenzoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions or applications .

Properties

IUPAC Name

3,4-bis[(4-chlorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O4/c22-15-6-1-12(2-7-15)19(26)24-17-10-5-14(21(28)29)11-18(17)25-20(27)13-3-8-16(23)9-4-13/h1-11H,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOCFZFXOIQRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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